molecular formula C14H12ClFN2O2 B2874490 (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide CAS No. 536725-77-6

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide

Cat. No.: B2874490
CAS No.: 536725-77-6
M. Wt: 294.71
InChI Key: WMHFXWBVRXSMRI-UHFFFAOYSA-N
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Description

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a methylisoxazole ring, and a prop-2-enylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 3-(6-chloro-2-fluorophenyl)-5-methylisoxazole.

    Introduction of the prop-2-enylformamide group: This step involves the reaction of the isoxazole intermediate with prop-2-enylformamide under appropriate conditions, such as the presence of a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-6-chloro-2-fluorophenyl)methanol
  • (3-bromo-6-chloro-2-fluorophenyl)(morpholino)methanone
  • 3-[(6-Chloro-2-fluorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Uniqueness

(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHFXWBVRXSMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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